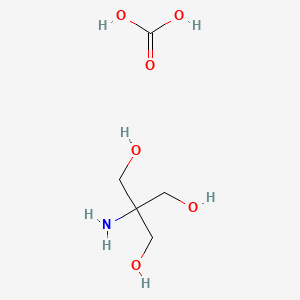
2-Amino-2-hydroxymethyl-1,3-propanediol carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, compd with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) is a compound formed by the combination of carbonic acid and 2-amino-2-(hydroxymethyl)-1,3-propanediol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol typically involves the reaction of carbonic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired compound. The reaction conditions, such as temperature and pressure, are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process may also include purification steps such as crystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: The compound is used in biological studies to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, maintaining the pH of a solution within a narrow range. It can also interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Carbonic acid, compd. with 2-amino-2-methyl-1-propanol: This compound is similar in structure but has different chemical properties and applications.
Carbonic acid, compd. with 2-amino-2-ethyl-1,3-propanediol: Another similar compound with variations in its chemical behavior and uses.
Uniqueness
Carbonic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a buffer and its interactions with biological molecules make it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
68226-96-0 |
|---|---|
Molecular Formula |
C5H13NO6 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;carbonic acid |
InChI |
InChI=1S/C4H11NO3.CH2O3/c5-4(1-6,2-7)3-8;2-1(3)4/h6-8H,1-3,5H2;(H2,2,3,4) |
InChI Key |
PYMJUZVLPJGKIP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CO)N)O.C(=O)(O)O |
Related CAS |
68123-29-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


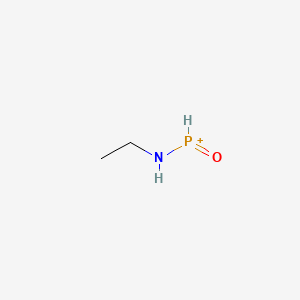
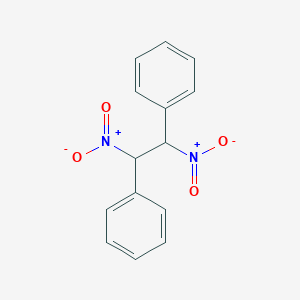
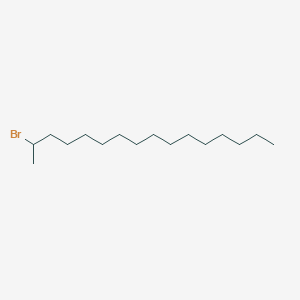


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
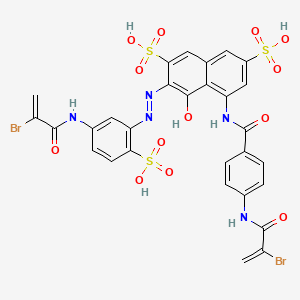
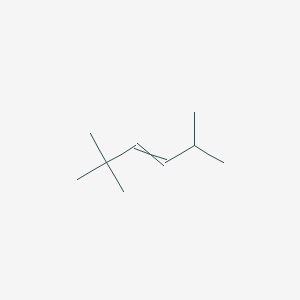
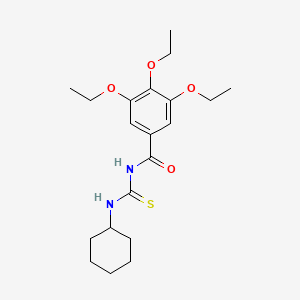
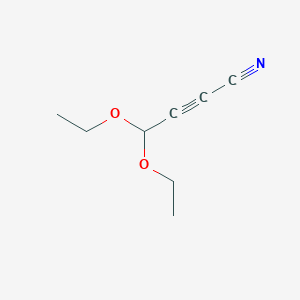
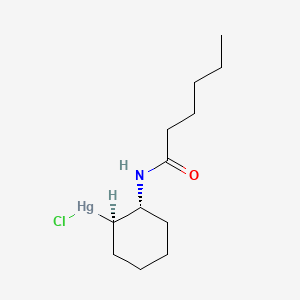
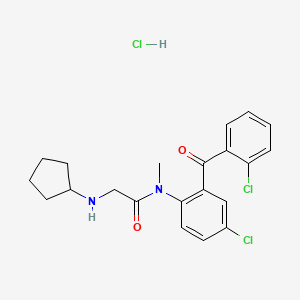
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)

